An In-depth Technical Guide to 2-(4-Fluorobenzoyl)benzoic acid (CAS No. 7649-92-5)
An In-depth Technical Guide to 2-(4-Fluorobenzoyl)benzoic acid (CAS No. 7649-92-5)
This technical guide provides a comprehensive overview of 2-(4-Fluorobenzoyl)benzoic acid, a pivotal chemical intermediate in contemporary drug discovery and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis methodologies, analytical techniques, and its significant applications, particularly in the pharmaceutical sector.
Core Identification and Physicochemical Properties
2-(4-Fluorobenzoyl)benzoic acid, registered under the CAS number 7649-92-5 , is an aromatic carboxylic acid distinguished by a fluorobenzoyl substituent.[1] This structural feature significantly influences its chemical reactivity and biological activity, rendering it a valuable precursor in the synthesis of complex molecules.[1]
Table 1: Physicochemical Properties of 2-(4-Fluorobenzoyl)benzoic acid
| Property | Value | Source(s) |
| CAS Number | 7649-92-5 | [1][2][3][4] |
| Molecular Formula | C₁₄H₉FO₃ | [1][2][3] |
| Molecular Weight | 244.22 g/mol | [1][2][4][5] |
| IUPAC Name | 2-(4-Fluorobenzoyl)benzoic acid | [6] |
| Synonyms | 2-(p-Fluorobenzoyl)benzoic acid, 4-Fluorobenzophenone-2'-carboxylic acid | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 136-142 °C[1], 138-140 °C[4] | [1][4] |
| Boiling Point | 443.1±30.0 °C at 760 mmHg | [3] |
| Density | 1.3±0.1 g/cm³ | [3] |
| Purity | ≥ 97% (HPLC) | [1] |
The presence of the fluorine atom, the most electronegative element, imparts unique characteristics to the molecule. This strategic fluorination can enhance metabolic stability and bioavailability of derivative compounds by strengthening the carbon-fluorine bond against enzymatic degradation.[7] Furthermore, the electronic properties of fluorine can modulate the binding affinity of a drug molecule to its biological target.[7]
Synthesis and Reaction Mechanisms
The synthesis of 2-(4-Fluorobenzoyl)benzoic acid and its derivatives is a cornerstone of its utility. While specific, detailed industrial synthesis protocols are often proprietary, established organic chemistry principles allow for the outlining of a logical synthetic pathway. A common approach involves the Friedel-Crafts acylation of a suitable benzoic acid derivative.
A generalized synthesis of a related compound, 2-chloro-4-fluorobenzoic acid, involves the diazotization of 2-chloro-4-aminobenzonitrile to yield 2-chloro-4-fluorobenzonitrile, followed by hydrolysis under acidic or basic conditions to produce the final carboxylic acid. This highlights a potential synthetic route for fluorinated benzoic acids from commercially available starting materials.
Nitration of 2-(4-Fluorobenzoyl)benzoic acid using fuming nitric acid results in the formation of 2-(4-fluoro-3-nitrobenzoyl)benzoic acid, demonstrating its reactivity and utility as a scaffold for further functionalization.[4]
Applications in Drug Discovery and Development
2-(4-Fluorobenzoyl)benzoic acid is a versatile building block in the synthesis of a wide array of pharmaceutical compounds.[1] Its derivatives have shown promise in various therapeutic areas.
Anti-inflammatory and Analgesic Agents
The compound serves as a key intermediate in the development of novel anti-inflammatory and analgesic drugs.[1] The benzophenone-2'-carboxylic acid scaffold is a known pharmacophore in a number of non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of the fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of these agents.
Antitumor Agents
Research has demonstrated the utility of 2-(4-Fluorobenzoyl)benzoic acid as a starting reagent for the synthesis of Heparan sulfate glycosaminoglycans (HSGAG)-mimetic compounds.[4][8] HSGAGs are implicated in tumor cell growth, adhesion, and metastasis, making their mimetics a target for anticancer therapies.[4] Benzoic acid and its derivatives have been identified as possessing remarkable anticancer potential.[9]
Advanced Material Synthesis
Beyond pharmaceuticals, this compound is also employed in the synthesis of advanced materials, such as 9-fluoro-7H-benz[de]anthracene-7-one, highlighting its broader utility in chemical research.[4][8]
Analytical Methodologies
The accurate identification and quantification of 2-(4-Fluorobenzoyl)benzoic acid and its isomers are critical for quality control and research purposes. Several analytical techniques are well-suited for this purpose.
Table 2: Comparison of Analytical Techniques for Fluorinated Benzoic Acids
| Technique | Principle | Throughput | Derivatization Required? | Key Performance Metrics | Best Suited For |
| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Medium | Yes (esterification) | High sensitivity (ng/L levels) and structural confirmation. | Trace analysis and impurity identification.[10] |
| HPLC/UHPLC-MS/MS | Separation based on partitioning between a stationary and a mobile phase. | High | No | Excellent resolution of isomers, fast analysis times, and high sensitivity (ng/mL to µg/L). | Routine quality control and purity assessment.[10] |
A typical High-Performance Liquid Chromatography (HPLC) method for a related compound, 2-(4-chlorobenzoyl)benzoic acid, utilizes a reverse-phase C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[11] This method is often scalable for preparative separation and suitable for pharmacokinetic studies.[11]
Experimental Protocols
Illustrative Synthesis of a 4-Fluorobenzoic Acid Derivative
The following is a generalized protocol for the synthesis of an amide derivative of 4-fluorobenzoic acid, illustrating a common reaction type involving this class of compounds. This is adapted from procedures for analogous compounds.[6][12][13]
Objective: To synthesize an N-substituted amide from a 4-fluorobenzoic acid precursor.
Materials:
-
4-Fluorobenzoic acid
-
Thionyl chloride or oxalyl chloride
-
Appropriate amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend 4-fluorobenzoic acid (1.0 equivalent) in an anhydrous aprotic solvent. Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride or oxalyl chloride (1.2 equivalents). Stir the reaction at room temperature until the evolution of gas ceases and the solid dissolves. Remove the excess reagent and solvent under reduced pressure.
-
Amidation: Dissolve the resulting acid chloride in fresh anhydrous solvent and cool to 0 °C. In a separate flask, dissolve the desired amine (1.1 equivalents) and a base (1.2 equivalents) in the same solvent. Slowly add the amine solution to the acid chloride solution.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Caption: Generalized workflow for the synthesis of an amide derivative.
Safety and Handling
2-(4-Fluorobenzoyl)benzoic acid requires careful handling in a laboratory setting. According to GHS classifications, it can cause skin and serious eye irritation, and may cause respiratory irritation.[5]
Table 3: GHS Hazard Information
| Hazard Statement | Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[5] |
| Eye Irritation | H319 | Causes serious eye irritation.[5] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[5] |
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Respiratory Protection: Use a NIOSH-approved respirator (e.g., N95) when handling the powder.
Handling and Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][14]
-
Avoid dust formation and inhalation.[14]
Conclusion
2-(4-Fluorobenzoyl)benzoic acid is a chemical intermediate of significant value, particularly within the pharmaceutical industry. Its unique properties, conferred by the fluorobenzoyl moiety, make it an attractive starting material for the synthesis of a new generation of therapeutic agents. A thorough understanding of its chemistry, analytical methods, and safety protocols is essential for its effective and safe utilization in research and development.
References
-
2-(4-Fluorobenzoyl)benzoic acid | C14H9FO3 | CID 82099. PubChem, NIH. [Link]
-
Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed. [Link]
-
Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Mechanism of action of benzoic acid. Jiyou Industries Co.Ltd.. [Link]
-
SAFETY DATA SHEET. National Institute of Standards and Technology. [Link]
-
The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. Medium. [Link]
-
Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap Eureka. [Link]
-
2-(4-Fluorobenzoyl)benzoic acid. GIHI CHEMICALS CO.,LIMITED. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. [Link]
-
(PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. 2-(4-氟苯酰基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-(4-Fluorobenzoyl)benzoic acid | C14H9FO3 | CID 82099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. 2-(4-FLUOROBENZOYL)BENZOIC ACID | 7649-92-5 [amp.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. globalscientificjournal.com [globalscientificjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. tsapps.nist.gov [tsapps.nist.gov]
- 16. fishersci.com [fishersci.com]
